6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Overview
Description
“6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .
Molecular Structure Analysis
The molecular structure of the parent compound, 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has been reported . The addition of the O-methyloxime group would modify this structure.Scientific Research Applications
Antioxidant Activity
The compound 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is related to a class of compounds known for their pronounced antioxidant activity. Studies have shown that similar compounds, such as [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids derived from 1-aryl-4-chloroimidazol-5-carbaldehydes, exhibit significant antioxidant properties in certain concentrations (Chornous et al., 2013).
Antitumor Properties
Compounds structurally related to this compound have been investigated for their antitumor properties. Research indicates that some derivatives exhibit moderate activity against various human tumor cell lines, highlighting their potential as antitumor agents (Brzozowski & Sa̧czewski, 2002).
Antibacterial Activity
The antibacterial properties of related compounds have also been a subject of study. For instance, derivatives containing similar structural elements have demonstrated effective antibacterial activities against various bacterial strains, such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural characterization of compounds like this compound. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Orhan et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins.
Result of Action
The activation of CAR by this compound leads to the transcription of genes involved in drug metabolism and transport . This can alter the body’s response to certain drugs and toxins, potentially enhancing drug efficacy or reducing toxicity.
properties
IUPAC Name |
(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-12-9-4-5-6(8)10-7-11(5)2-3-13-7/h2-4H,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNWBPKQRIWNG-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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